3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid
Description
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)6-3-1-2-5(4-6)8(19,7(17)18)10(14,15)16/h1-4,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYOIRQRFXQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of α,β-Unsaturated Precursors
A critical step in synthesizing the target compound is the selective hydrogenation of m-trifluoromethylcinnamic acid to 3-(3-trifluoromethyl)propionic acid. As demonstrated in patent CN104693020A, this process employs 10% Pd/C catalyst in methanol or tetrahydrofuran (THF) under 0.02 MPa hydrogen pressure. The reaction achieves 84–85% yield after crystallization in non-polar solvents like hexane or sherwood oil, which removes residual impurities such as unreacted cinnamic acid (≤0.15%). The table below summarizes optimized conditions:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Methanol or THF | Maximizes solubility |
| Catalyst Loading | 10% Pd/C (50% dry weight) | Ensures complete conversion |
| Temperature | 18–21°C | Prevents over-reduction |
| Crystallization Solvent | Sherwood oil or hexane | Reduces impurities by 90% |
This method’s efficacy lies in the synergistic effects of solvent polarity and catalyst activity, which mitigate side reactions common in fluorinated systems.
Enantioselective Synthesis via Biocatalytic Resolution
Functionalization and Hydroxylation Strategies
Post-hydrogenation, the propionic acid backbone undergoes hydroxylation at the β-position. One method involves the oxidation of ketone intermediates using peroxides or microbial enzymes. For instance, treating 3,3,3-trifluoro-2-keto-2-(3-trifluoromethylphenyl)propionic acid with H₂O₂ in acetic acid introduces the hydroxyl group, albeit with moderate selectivity (60–70%). Alternatively, biocatalytic hydroxylation using Pseudomonas putida monooxygenases enhances regioselectivity, achieving >90% conversion under aerobic conditions.
Industrial-Scale Purification Techniques
Purification of fluorinated compounds demands solvents resistant to fluorophilic interactions. Patent CN104693020A highlights crystallization from sherwood oil or hexane at −8 to −5°C, reducing impurities like M224 (a common byproduct) from 0.55% to ≤0.10%. Continuous flow chromatography with silica gel modified with perfluorinated alkyl chains further enhances purity (>99.5%).
Challenges in Fluorinated Compound Synthesis
The electron-withdrawing nature of trifluoromethyl groups complicates nucleophilic attacks and increases intermediate stability, necessitating harsh reaction conditions. For example, ester hydrolysis of 3,3,3-trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionate requires concentrated H₂SO₄ at 70°C, risking decarboxylation. Additionally, Pd/C catalysts deactivate faster in fluorinated systems due to fluoride ion leaching, mandating frequent regeneration .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifluoromethyl groups enable the development of fluorinated pharmaceuticals and agrochemicals. Case Study : In a synthetic route involving the reaction of 3-trifluoromethylbenzaldehyde with trifluoroacetic acid, researchers achieved high yields of the target compound under controlled conditions, demonstrating its utility in creating fluorinated derivatives for medicinal chemistry . -
Biological Studies
The compound's fluorinated structure allows it to interact with biological systems effectively. It is used to study enzyme interactions and metabolic pathways involving fluorinated substrates. Case Study : A study investigating the effects of this compound on specific enzyme activities revealed its potential role in modulating metabolic pathways relevant to drug metabolism . -
Pharmaceutical Development
Research has indicated that this compound exhibits promising anti-inflammatory and anticancer activities. Its lipophilicity enhances cellular penetration, making it a candidate for therapeutic applications. Case Study : In vitro assays demonstrated that this compound could inhibit cancer cell proliferation through targeted action on specific signaling pathways, suggesting its potential as a lead compound for drug development . -
Material Science
The stability and chemical resistance of this compound make it suitable for developing specialty materials such as fluorinated polymers and coatings. These materials benefit from enhanced durability and resistance to degradation. Case Study : Research into fluorinated coatings incorporating this acid showed improved performance under harsh environmental conditions, highlighting its industrial relevance .
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid with key fluorinated propionic acid derivatives:
*Calculated based on molecular formula.
Key Observations:
Electron-Withdrawing Effects : The target compound’s 3-trifluoromethylphenyl group introduces steric bulk and additional fluorine atoms, enhancing acidity compared to simpler derivatives like 3,3,3-Trifluorolactic acid .
Chirality: Unlike the racemic 3,3,3-Trifluorolactic acid, enantiopure derivatives (e.g., (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid) are synthetically accessible, highlighting the role of stereochemistry in biological activity .
Aromatic vs.
Physicochemical Properties
- Acidity : Fluorine substituents significantly lower pKa values. For example, 3,3,3-Trifluorolactic acid (pKa ~1.5) is far more acidic than lactic acid (pKa ~3.86) due to -CF₃ stabilization of the conjugate base . The target compound’s dual -CF₃ groups likely result in even stronger acidity.
- Thermal Stability : Fluorinated aromatic compounds (e.g., 3-(3-Fluorophenyl)propionic acid) exhibit higher thermal stability than aliphatic derivatives, a trait shared by the target compound .
Biological Activity
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid is a fluorinated organic compound notable for its unique molecular structure and significant biological activities. With a molecular formula of and a molecular weight of approximately 288.14 g/mol, this compound is characterized by the presence of multiple trifluoromethyl groups and a hydroxyl group, which contribute to its reactivity and potential applications in medicinal chemistry and material science .
The compound's structure allows for various chemical reactions, primarily due to its functional groups. The trifluoromethyl groups enhance its stability and lipophilicity, making it an attractive candidate for drug design and development. The hydroxyl group facilitates hydrogen bonding, which is crucial for interactions with biological macromolecules .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although the exact mechanisms remain to be fully elucidated.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating various inflammatory diseases .
- Enzyme Interaction : It plays a role in studying enzyme interactions and metabolic pathways involving fluorinated substrates, enhancing our understanding of fluorinated compounds in biological systems .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies on binding affinities with proteins and enzymes are crucial for understanding its therapeutic potential. For instance, the presence of the hydroxyl group allows for hydrogen bonding with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity .
Case Studies
Several case studies have explored the effects of this compound:
- Anticancer Study : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Inflammation Model : A model using lipopolysaccharide-induced inflammation in macrophages showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines. This suggests a possible mechanism through which it exerts anti-inflammatory effects .
Comparative Analysis
To better understand the uniqueness of this compound compared to other fluorinated compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Hydroxy-2,2-bis(trifluoromethyl)acetic acid | C4H4F6O3 | Contains two trifluoromethyl groups | Moderate anti-inflammatory properties |
| 3-[2-Chloro-3-(trifluoromethyl)phenyl]propanoic acid | C11H8ClF3O2 | Chlorine substitution alters reactivity | Limited anticancer activity |
| 4-Trifluoromethylbenzoic acid | C8H5F3O2 | Simpler structure; used as a building block | Minimal biological activity |
The unique combination of multiple trifluoromethyl groups and a hydroxyl functionality in this compound enhances its reactivity and biological potential compared to other similar compounds .
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 3,3,3-trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step halogenation and coupling reactions. Key steps include:
- Fluorination : Introducing trifluoromethyl groups via nucleophilic substitution using reagents like trifluoromethyl copper complexes under anhydrous conditions .
- Hydroxylation : Controlled oxidation of intermediates (e.g., using TEMPO/oxone systems) to avoid over-oxidation of the hydroxyl group .
- Purification : Employ gradient elution in reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases to isolate the target compound from fluorinated byproducts .
- Critical Parameters : Maintain inert atmospheres (Ar/N₂) during fluorination to prevent hydrolysis, and monitor reaction progress via <sup>19</sup>F NMR to detect incomplete substitutions .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemical configuration (e.g., R/S enantiomers) and hydrogen-bonding networks, critical for understanding solid-state stability .
- Multinuclear NMR : <sup>1</sup>H NMR identifies hydroxyl and aromatic protons (δ 10–12 ppm for -OH; δ 7.2–8.1 ppm for aryl-H), while <sup>19</sup>F NMR detects trifluoromethyl groups (δ -60 to -70 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₀H₇F₆O₃) with <1 ppm error .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) influence the biological or catalytic activity of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC to separate enantiomers. Assess purity via circular dichroism (CD) spectroscopy .
- Activity Studies : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., lactate dehydrogenase). For example, the (R)-enantiomer may show 10-fold higher affinity due to steric alignment with active sites .
Q. What computational approaches predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- Reactivity Descriptors : Calculate Fukui indices to predict sites for electrophilic attack (e.g., hydroxyl group) or radical interactions .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants in SN₂ reactions) to refine models .
Q. How does this compound interact with environmental matrices, and what are its degradation pathways?
- Methodological Answer :
- Environmental Fate Studies : Use LC-MS/MS to track degradation products in simulated wastewater. Major pathways include hydroxyl radical-mediated defluorination (forming dicarboxylic acids) .
- Toxicity Assessment : Perform Daphnia magna acute toxicity tests (48-hr EC₅₀) to evaluate ecological risks. Note: Trifluoromethyl groups may enhance bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
